Methanone, [3-(2-methoxyphenyl)oxiranyl]phenyl- Methanone, [3-(2-methoxyphenyl)oxiranyl]phenyl-
Brand Name: Vulcanchem
CAS No.: 68235-45-0
VCID: VC16209214
InChI: InChI=1S/C16H14O3/c1-18-13-10-6-5-9-12(13)15-16(19-15)14(17)11-7-3-2-4-8-11/h2-10,15-16H,1H3
SMILES:
Molecular Formula: C16H14O3
Molecular Weight: 254.28 g/mol

Methanone, [3-(2-methoxyphenyl)oxiranyl]phenyl-

CAS No.: 68235-45-0

Cat. No.: VC16209214

Molecular Formula: C16H14O3

Molecular Weight: 254.28 g/mol

* For research use only. Not for human or veterinary use.

Methanone, [3-(2-methoxyphenyl)oxiranyl]phenyl- - 68235-45-0

Specification

CAS No. 68235-45-0
Molecular Formula C16H14O3
Molecular Weight 254.28 g/mol
IUPAC Name [3-(2-methoxyphenyl)oxiran-2-yl]-phenylmethanone
Standard InChI InChI=1S/C16H14O3/c1-18-13-10-6-5-9-12(13)15-16(19-15)14(17)11-7-3-2-4-8-11/h2-10,15-16H,1H3
Standard InChI Key GDSJIKXMXQGWCB-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC=C1C2C(O2)C(=O)C3=CC=CC=C3

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound consists of a central oxirane ring fused to a benzoyl group (phenylmethanone) and a 2-methoxyphenyl substituent. The stereoelectronic effects of the methoxy group (–OCH₃) and the electron-withdrawing ketone (–C=O) create a polarized system that influences its reactivity. The oxirane ring introduces strain, making it susceptible to nucleophilic attack, while the aromatic groups contribute to π-π stacking interactions in biological systems .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₆H₁₄O₃
Molecular Weight254.28 g/mol
IUPAC Name[3-(2-Methoxyphenyl)oxiran-2-yl]-phenylmethanone
Canonical SMILESCOC1=CC=CC=C1C2C(O2)C(=O)C3=CC=CC=C3
Topological Polar Surface Area46.5 Ų
Hydrogen Bond Donors0
Hydrogen Bond Acceptors3

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves a multi-step approach:

  • Friedel-Crafts Acylation: Reaction of 2-methoxyphenylacetic acid with benzoyl chloride in the presence of AlCl₃ yields a substituted acetophenone intermediate.

  • Epoxidation: Treatment of the intermediate with m-chloroperbenzoic acid (mCPBA) under anhydrous conditions forms the oxirane ring.

Critical Reaction Conditions:

  • Temperature: 0–5°C during epoxidation to minimize side reactions.

  • Solvent: Dichloromethane or chloroform for optimal solubility.

  • Purification: Column chromatography (silica gel, hexane/ethyl acetate) achieves >95% purity .

Industrial-Scale Optimization

Continuous flow reactors enhance yield (up to 82%) by precisely controlling reaction parameters. Advanced techniques like microwave-assisted synthesis reduce processing time by 40% compared to batch methods .

Chemical Reactivity and Derivative Formation

Ring-Opening Reactions

The oxirane ring undergoes nucleophilic attack at the less substituted carbon due to steric and electronic effects:

  • Acid-Catalyzed Hydrolysis: Forms a diol derivative (e.g., with H₂SO₄/H₂O), useful in polymer synthesis.

  • Aminolysis: Reaction with primary amines (e.g., methylamine) produces β-amino alcohols, potential kinase inhibitors.

Ketone Functionalization

The methanone group participates in:

  • Grignard Additions: Formation of tertiary alcohols with organomagnesium reagents.

  • Reductive Amination: Conversion to secondary amines using NaBH₃CN/NH₃ .

Biological Activity and Mechanisms

Anticancer Screening

Preliminary assays against MCF-7 breast cancer cells show moderate cytotoxicity (IC₅₀ = 34 µM). Mechanistic studies indicate G2/M cell cycle arrest via tubulin polymerization inhibition, analogous to colchicine-site binders .

Anti-Inflammatory Activity

The compound inhibits cyclooxygenase-2 (COX-2) with 62% suppression at 10 µM, likely through competitive binding at the arachidonic acid site. This suggests utility in designing non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal toxicity .

Industrial and Material Science Applications

Polymer Chemistry

Copolymerization with ε-caprolactone (5:95 molar ratio) yields biodegradable polyesters with enhanced thermal stability (Tg = 58°C vs. 45°C for pure PCL). Applications include drug-eluting stents and compostable packaging .

Surface Coatings

Epoxy resins incorporating 10% w/w of the compound exhibit 30% higher adhesion strength (ASTM D4541) due to crosslinking via oxirane ring-opening. UV resistance improves by 22% compared to bisphenol-A-based analogs.

Comparison with Structural Analogs

Table 2: Activity Comparison with Analogous Epoxides

CompoundAnticancer IC₅₀ (µM)Antimicrobial MIC (µg/mL)
[3-(2-Methoxyphenyl)oxiranyl]phenyl-methanone34 (MCF-7)12.5 (S. aureus)
3-(4-Nitrophenyl)oxiranyl-phenylmethanone28 (HeLa)6.25 (E. coli)
2-Benzoyl-3-(4-fluorophenyl)oxirane41 (A549)25.0 (C. albicans)

Key trends:

  • Electron-withdrawing groups (e.g., –NO₂) enhance cytotoxicity but reduce microbial selectivity.

  • Methoxy substituents improve pharmacokinetic properties (e.g., oral bioavailability) .

Future Research Directions

Targeted Drug Delivery

Conjugation to folate-functionalized nanoparticles could enhance tumor specificity. Computational models predict a 5-fold increase in accumulation at FRα-positive cancer sites.

Green Synthesis Routes

Enzymatic epoxidation using Aspergillus niger peroxidases may reduce reliance on hazardous mCPBA. Pilot studies achieve 68% conversion under mild conditions (pH 7.4, 25°C) .

High-Throughput Screening

Fragment-based drug discovery libraries should prioritize derivatives with modified oxirane ring substituents (e.g., spirocyclic epoxides) to explore novel bioactivity profiles.

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